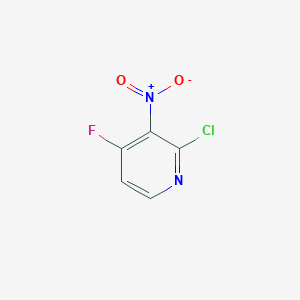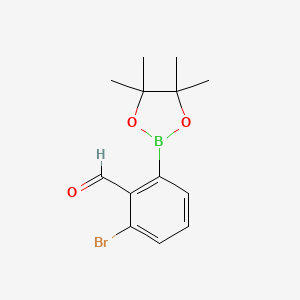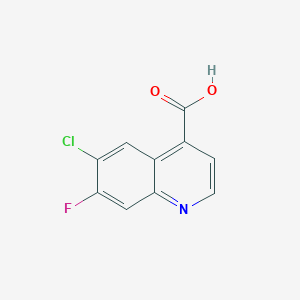
6-Chloro-7-fluoroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly alter its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate can then be further reacted with various substituted amines to yield the desired product .
Industrial Production Methods: Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction efficiency. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For example, reaction times can be reduced to 110-210 seconds with yields ranging from 91-96% .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-7-fluoroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be displaced by nucleophiles under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Condensation reactions: It can react with aldehydes and ketones to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cyclization reactions: Catalysts like iron(III) chloride in methanol at elevated temperatures (e.g., 60°C) are employed.
Condensation reactions: Acidic or basic catalysts can be used depending on the specific reaction requirements.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cyclization reactions can produce polycyclic compounds .
Applications De Recherche Scientifique
6-Chloro-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antibacterial and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ATPase domain of human topoisomerase IIα (hTopoIIα), an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells . The compound’s ability to induce apoptosis is further supported by molecular docking studies, which demonstrate a good correlation between its interactions with hTopoIIα and observed IC50 values .
Comparaison Avec Des Composés Similaires
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride, a well-known antibacterial drug.
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives: These derivatives have been shown to exhibit significant anticancer activity and are more potent than standard drugs like doxorubicin.
Uniqueness: 6-Chloro-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activities compared to other quinoline derivatives. Its ability to inhibit hTopoIIα and induce apoptosis in cancer cells further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C10H5ClFNO2 |
|---|---|
Poids moléculaire |
225.60 g/mol |
Nom IUPAC |
6-chloro-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
Clé InChI |
YWVGNNZDLPUXFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


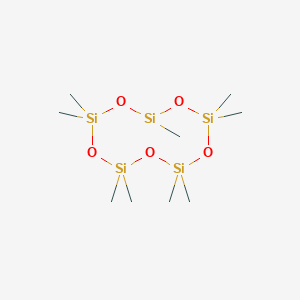
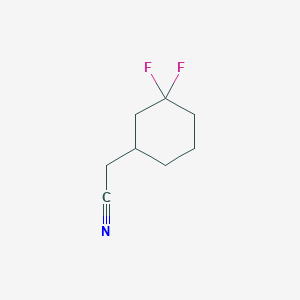
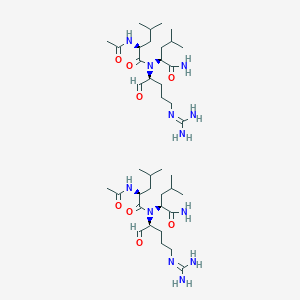
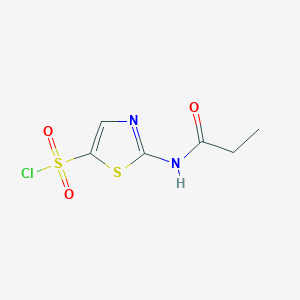

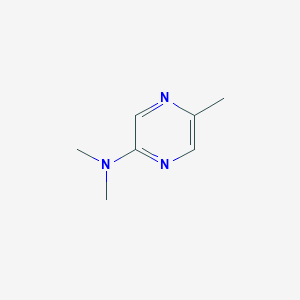
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
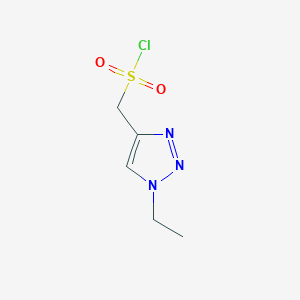
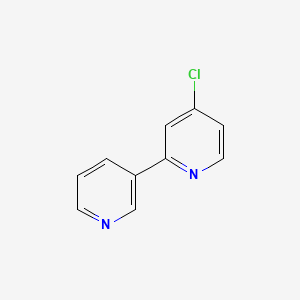
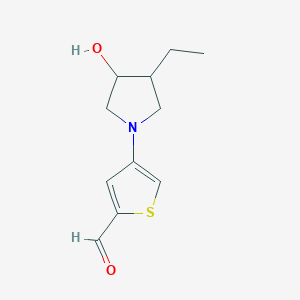
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)

